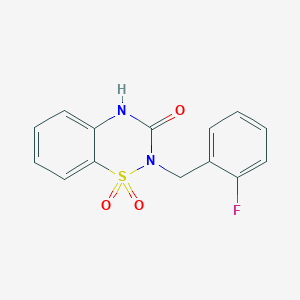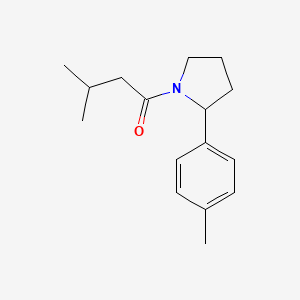
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine, also known as MPHP, is a synthetic stimulant drug. It belongs to the pyrrolidine class of compounds and is structurally related to cathinone and amphetamine. MPHP has been used as a research chemical and is known for its stimulating and euphoric effects.
Wirkmechanismus
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine works by blocking the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, leading to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to decreased blood flow to the extremities. Long-term use of this compound has been associated with cardiovascular problems, such as hypertension and heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to be effective in increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the mechanisms of action of these neurotransmitters. However, the use of this compound in lab experiments is limited by its potential for abuse and its adverse effects on cardiovascular health.
Zukünftige Richtungen
1. Investigating the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a treatment for ADHD and narcolepsy.
2. Studying the long-term effects of this compound on cardiovascular health.
3. Developing safer and more effective stimulant drugs for medical use.
4. Exploring the potential of this compound as a tool for studying the mechanisms of action of dopamine and norepinephrine in the brain.
5. Investigating the potential of this compound as a treatment for other neurological disorders, such as depression and anxiety.
Synthesemethoden
The synthesis of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine involves the reaction of 3-methylbutanoyl chloride with 4-methylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with pyrrolidine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, alertness, and euphoria. This compound has also been used in animal studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
3-methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12(2)11-16(18)17-10-4-5-15(17)14-8-6-13(3)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARIZUOFSMKMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

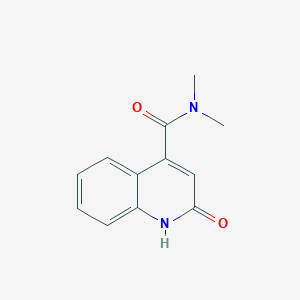
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)
![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
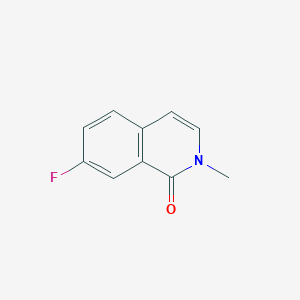
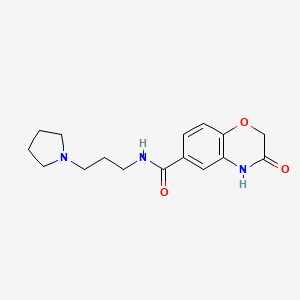
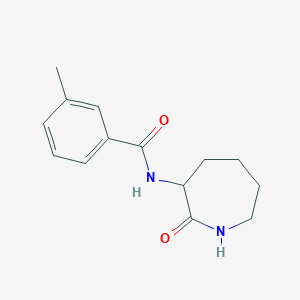
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
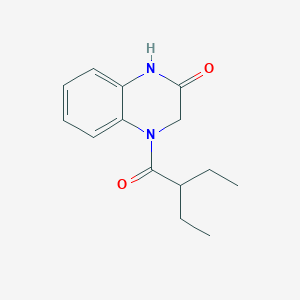
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
